The synthesis of isoxsuprine-d6 hydrochloride involves the incorporation of deuterium into the isoxsuprine structure, which can be achieved through various methods. One common approach includes the use of deuterated reagents during the synthesis of the parent compound, allowing for selective labeling at specific sites within the molecule.
The technical details of this synthesis may involve:
InChI=1S/C18H23NO3.ClH/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;/h3-11,13-14,18-21H,12H2,1-2H3;1H/i1D3,12D2,13D;The presence of deuterium isotopes enhances the stability and reduces the background noise in analytical techniques, making it an invaluable tool in research settings.
Isoxsuprine-d6 hydrochloride participates in various chemical reactions typical of adrenergic compounds. Notably:
The reactions can be characterized by:
The high purity level (>95%) ensures reliability in experimental applications .
Isoxsuprine-d6 hydrochloride finds diverse applications in scientific research:
Furthermore, due to its vasodilatory effects, it continues to be explored for potential therapeutic applications in managing vascular diseases and conditions related to impaired blood circulation .
The biocatalytic production of hydroxylated derivatives of Isoxsuprine leverages the specialized enzymatic activity of Bacillus megaterium Tyrosinase. This enzyme catalyzes regioselective hydroxylation at the ortho-position relative to the existing phenolic group in Isoxsuprine hydrochloride, yielding the novel compound 3′′-hydroxyisoxsuprine. The reaction exploits the enzyme’s intrinsic monophenolase activity, which is typically reserved for phenolic substrates structurally analogous to its natural substrate, tyrosine. Key to identifying Isoxsuprine as a candidate was the Predicted Data Mining Approach, a computational screening strategy that evaluates compounds against three criteria: (i) presence of a tyrosine-mimicking phenolic group; (ii) commercial availability at gram-scale; and (iii) predicted novelty of the hydroxylated product in chemical databases [1] [3] [5].
Bacillus megaterium Tyrosinase demonstrates robust catalytic efficiency under alkaline conditions (pH 9.0) and elevated temperatures (50°C), with enzymatic activity further enhanced in the presence of water-miscible organic solvents like dimethyl sulfoxide. This stability is attributed to structural adaptations of the enzyme, which maintains functionality even in 30% dimethyl sulfoxide—where activity increases to 170% of aqueous conditions [7]. The hydroxylation mechanism proceeds through a copper-dependent cycle: molecular oxygen activates the monophenol substrate, forming a reactive quinone intermediate that is subsequently reduced to the catechol product by ascorbate (included at 10 millimolar in the reaction system) [1] [3].
Table 1: Reaction Parameters for Bacillus megaterium Tyrosinase-Catalyzed Hydroxylation
| Parameter | Optimal Condition | Function |
|---|---|---|
| pH | 9.0 (Borate buffer) | Maximizes enzyme activity and stability |
| Temperature | 50°C | Enhances reaction kinetics |
| Ascorbic Acid Concentration | 10 millimolar | Reduces quinone intermediates |
| Dimethyl sulfoxide Proportion | ≤20% (v/v) | Solubilizes substrate without denaturation |
The biotransformation process is analytically validated using reverse-phase high-performance liquid chromatography with a C₁₈ column and acetic acid/methanol gradient elution, enabling precise monitoring of the 3′′-hydroxyisoxsuprine formation [1] [3].
Isoxsuprine-d6 hydrochloride incorporates six deuterium atoms at specific aliphatic positions, generating a stable isotopologue for metabolic tracing and pharmacokinetic studies. The molecular structure features deuterium substitution at the methyl group attached to the aliphatic carbon backbone (¹,¹,¹-trideuterio) and the methylene groups of the phenoxyethylamine side chain (²,²-dideuterio and ¹-deuterio), yielding the empirical formula C₁₈H₁₈D₆ClNO₃ with a molecular weight of 343.88 grams per mole [2] [4] [10]. Deuterium integration is achieved primarily through chemical synthesis using deuterated precursors, notably:
The deuterium labeling significantly alters physicochemical properties, including bond dissociation energies and lipophilicity, without modifying the primary pharmacological target engagement—Isoxsuprine-d6 retains affinity for β-adrenergic receptors (Kᵢ = 3.48–13.65 micromolar) and N-methyl-D-aspartate receptor antagonism [2] . However, isotopic substitution can influence metabolic stability by attenuating cytochrome P450-mediated oxidation via the kinetic isotope effect, thereby extending plasma half-life in experimental models .
Table 2: Structural and Functional Comparison of Isoxsuprine Hydrochloride and Deuterated Analogues
| Property | Isoxsuprine Hydrochloride | Isoxsuprine-d6 Hydrochloride | Significance of Deuterium |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₄ClNO₃ | C₁₈H₁₈D₆ClNO₃ | Isotopic mass increase (~6 Da) |
| Receptor Binding (Kᵢ, placental β-adrenergic) | 3.48 micromolar | Comparable | Maintains target specificity |
| Metabolic Stability | Subject to hepatic oxidation | Enhanced resistance to CYP450 | Prolonged half-life in tracer studies |
| Analytical Detection | m/z 302.2 [M+H]⁺ | m/z 308.2 [M+H]⁺ | Distinct mass spectrometry signature |
Producing deuterated catechol derivatives like 3′′-hydroxyisoxsuprine-d6 necessitates precise optimization of biocatalytic parameters to accommodate the altered steric and electronic properties introduced by deuterium. Key modifications to the standard hydroxylation protocol include:
Scalable production requires efficient product isolation. The hydroxylated deuterated product is purified via preparative high-performance liquid chromatography using a methanol/water/acetic acid mobile phase, followed by lyophilization to obtain the crystalline hydrochloride salt [1] [3]. Nuclear magnetic resonance and high-resolution mass spectrometry confirm both deuteration integrity (absence of protio-impurities at deuterated positions) and regioselective hydroxylation (characteristic chemical shifts for catecholic protons at 6.5–6.7 parts per million) [1] [10]. Challenges persist in minimizing epimerization during biotransformation and achieving >99% isotopic purity, necessitating stringent chromatographic separations and optimized crystallization protocols [4] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6